N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide

CAS No.: 946736-77-2

Cat. No.: VC8158380

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946736-77-2 |

|---|---|

| Molecular Formula | C13H20N2O |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | N-(4-amino-2-methylphenyl)-2,2-dimethylbutanamide |

| Standard InChI | InChI=1S/C13H20N2O/c1-5-13(3,4)12(16)15-11-7-6-10(14)8-9(11)2/h6-8H,5,14H2,1-4H3,(H,15,16) |

| Standard InChI Key | AVJXMTFXHUYQPF-UHFFFAOYSA-N |

| SMILES | CCC(C)(C)C(=O)NC1=C(C=C(C=C1)N)C |

| Canonical SMILES | CCC(C)(C)C(=O)NC1=C(C=C(C=C1)N)C |

Introduction

Chemical Identity and Structural Features

N-(4-Amino-2-methylphenyl)-2,2-dimethylbutanamide is characterized by the following identifiers:

Structural Analysis

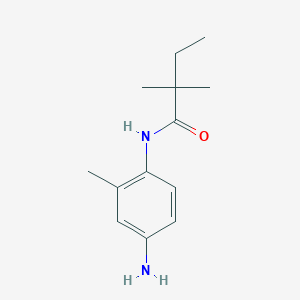

The molecule consists of a 2,2-dimethylbutanamide group attached to a 4-amino-2-methylphenyl ring (Figure 1). The phenyl ring’s substitution pattern (amino at C4, methyl at C2) introduces steric and electronic effects that influence reactivity. The amide linkage (-NHCO-) provides hydrogen-bonding capacity, while the branched alkyl chain enhances lipophilicity .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| XLogP3-AA (lipophilicity) | 2.5 | |

| Hydrogen Bond Donors | 2 (NH₂ and NHCO) | |

| Hydrogen Bond Acceptors | 2 (amide O and NH₂) | |

| Rotatable Bonds | 3 | |

| Topological Polar Surface Area | 55.1 Ų |

| Supplier | Purity | Catalog ID | Price (100 mg) |

|---|---|---|---|

| AChemBlock | 95% | T101247 | $25 |

| ChemScene | 98% | CS-0555340 | $34 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the amide group, with limited water solubility (logP = 2.5) .

-

Stability: Likely stable under ambient conditions but sensitive to strong acids/bases due to the hydrolyzable amide bond .

Spectroscopic Data

Applications in Research

Pharmaceutical Intermediate

The compound’s aniline and amide functionalities make it a candidate for synthesizing:

-

Kinase Inhibitors: Analogous structures are used in tyrosine kinase inhibitor development .

-

Anticancer Agents: Substituted anilines are precursors in DNA-targeting drugs .

Materials Science

Potential applications include:

-

Polymer Synthesis: As a monomer in polyamide or polyurea production .

-

Coordination Chemistry: The amino group may act as a ligand for metal ions .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume